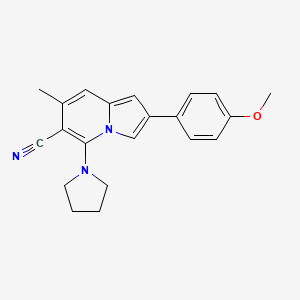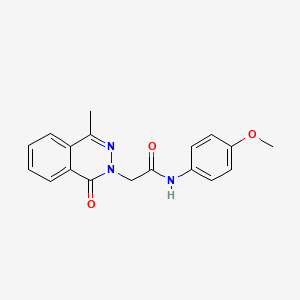
N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine, also known as DMQX, is a compound that has been extensively studied for its potential use in scientific research. DMQX is a selective antagonist of the AMPA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
科学的研究の応用
N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine has been extensively studied for its potential use in scientific research. It is a selective antagonist of the AMPA receptor, which makes it a useful tool for investigating the role of the AMPA receptor in various physiological and pathological processes. This compound has been used in studies of synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases.
作用機序
N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor. The inhibition of the AMPA receptor by this compound has been shown to have a number of effects on synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine has several advantages as a tool for scientific research. It is a selective antagonist of the AMPA receptor, which makes it a useful tool for investigating the role of the AMPA receptor in various physiological and pathological processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is a relatively expensive compound, which may limit its use in some studies. Additionally, this compound is not a selective antagonist of the AMPA receptor, and can also inhibit other glutamate receptors, which may complicate the interpretation of some results.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine. One direction is to investigate its potential use as a treatment for epilepsy and other neurological disorders. Another direction is to investigate its potential use as a tool for investigating the role of the AMPA receptor in various physiological and pathological processes. Additionally, there is a need for further studies to investigate the safety and pharmacokinetics of this compound, as well as its potential side effects and interactions with other compounds.
Conclusion
This compound, or this compound, is a compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the AMPA receptor, which makes it a useful tool for investigating the role of the AMPA receptor in various physiological and pathological processes. This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation, anticonvulsant effects, and neuroprotective effects. While there are some limitations to the use of this compound in lab experiments, it remains a useful tool for investigating the role of the AMPA receptor in various processes, and there are several future directions for its study.
合成法
The synthesis of N-(2-methoxyphenyl)-2,8-dimethyl-4-quinolinamine involves several steps, including the reaction of 2-methoxyaniline with ethyl acetoacetate, followed by the formation of a quinoline ring through a Pictet-Spengler reaction. The final step involves the alkylation of the quinoline ring with dimethyl sulfate. The resulting compound, this compound, is a white crystalline powder that is soluble in organic solvents.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2,8-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-7-6-8-14-16(11-13(2)19-18(12)14)20-15-9-4-5-10-17(15)21-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFVCZZMEZFDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)


![(4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5604781.png)
![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)
![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)